Indium In-111 pentetreotide is a radiopharmaceutical agent primarily used in nuclear medicine for the diagnosis and management of neuroendocrine tumors. This compound combines a somatostatin analogue, octreotide, with the radioactive isotope Indium-111. It is marketed under the brand name Octreoscan and has been instrumental in imaging and therapeutic applications related to various types of tumors, particularly those expressing somatostatin receptors.
Indium In-111 pentetreotide is synthesized from octreotide, which is a synthetic analogue of somatostatin, and Indium-111, a radioisotope that emits gamma rays and Auger electrons. The compound is classified as a small molecule and falls under several categories including diagnostic radiopharmaceuticals, neuropeptides, and tumor detection agents .
The synthesis of Indium In-111 pentetreotide involves complex chemical processes where octreotide is conjugated with Indium-111. The typical method includes:
The labeling efficiency and stability of Indium In-111 pentetreotide are crucial for its effectiveness as a radiopharmaceutical. Typically, the labeling yields are optimized to exceed 90%, ensuring sufficient radioactivity for imaging purposes .
Indium In-111 pentetreotide has a complex molecular structure characterized by the following formula:
The molecular weight is approximately 1472.41 g/mol . The structure includes a somatostatin analogue backbone with functional groups that facilitate binding to somatostatin receptors.
The compound's three-dimensional structure can be analyzed via techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its binding properties and interactions with target receptors.
Indium In-111 pentetreotide undergoes specific interactions upon administration:
The radiolabeling process involves coordination chemistry where Indium-111 acts as a metal ion that forms stable complexes with octreotide through chelation, enhancing its pharmacological properties .
Indium In-111 pentetreotide operates primarily through its affinity for somatostatin receptors:
Relevant data indicate that the compound maintains its integrity during typical clinical use, ensuring effective imaging results .
Indium In-111 pentetreotide is predominantly used in:
CAS No.: 21900-52-7
CAS No.: 141781-17-1
CAS No.: 2514-52-5